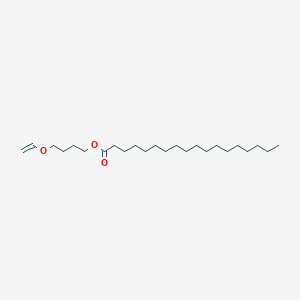
4-(Vinyloxy)butyl stearate
Overview
Description
4-(Vinyloxy)butyl stearate is an organic compound with the molecular formula C24H46O3. It is an ester formed from stearic acid and 4-vinyloxybutanol. This compound is known for its unique structure, which includes a vinyl ether moiety attached to a long-chain fatty acid ester. The presence of the vinyl group imparts reactivity and flexibility to the molecule, making it useful in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Vinyloxy)butyl stearate typically involves the esterification reaction between stearic acid and 4-vinyloxybutanol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bond, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient separation techniques ensures the production of a high-quality product. Industrial processes may also incorporate advanced catalysts and automated systems to enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(Vinyloxy)butyl stearate undergoes various chemical reactions, including:
Oxidation: The vinyl ether moiety can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The ester group can be reduced to the corresponding alcohols under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids (e.g., m-chloroperbenzoic acid) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be employed
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Alcohols and diols.
Substitution: Various substituted vinyl ethers and esters
Scientific Research Applications
4-(Vinyloxy)butyl stearate has several applications in scientific research, including:
Chemistry: Used as a monomer in polymerization reactions to create specialty polymers with unique properties.
Biology: Investigated for its potential as a bioactive compound in drug delivery systems.
Medicine: Explored for its use in the formulation of pharmaceuticals and cosmetic products.
Mechanism of Action
The mechanism of action of 4-(Vinyloxy)butyl stearate involves its reactivity due to the vinyl ether moiety. This group can undergo various chemical transformations, allowing the compound to interact with different molecular targets. In biological systems, it may interact with cellular membranes or proteins, influencing their function and activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Butyl stearate: Lacks the vinyl ether moiety, making it less reactive in certain chemical reactions.
Vinyl stearate: Contains a vinyl group directly attached to the stearate, offering different reactivity compared to 4-(Vinyloxy)butyl stearate.
4-(Vinyloxy)butyl palmitate: Similar structure but with a shorter fatty acid chain (palmitic acid instead of stearic acid)
Uniqueness
This compound is unique due to the presence of both a long-chain fatty acid ester and a vinyl ether moiety. This combination imparts distinct reactivity and flexibility, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
4-ethenoxybutyl octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-24(25)27-23-20-19-22-26-4-2/h4H,2-3,5-23H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMJLSUJRGRSFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCCCOC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405511 | |
| Record name | 4-(Vinyloxy)butyl stearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209072-71-9 | |
| Record name | 4-(Vinyloxy)butyl stearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


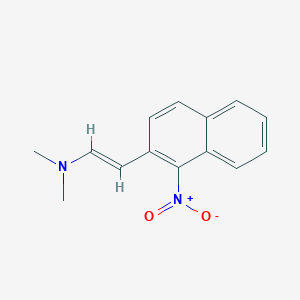
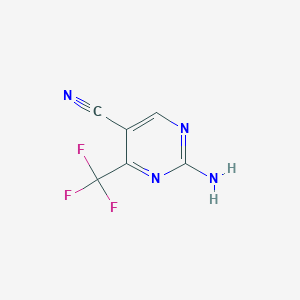
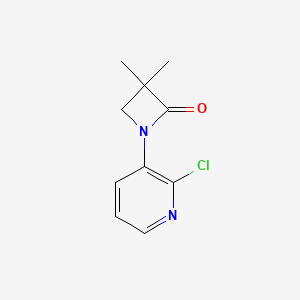
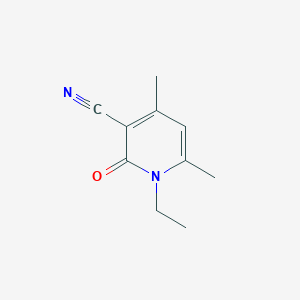
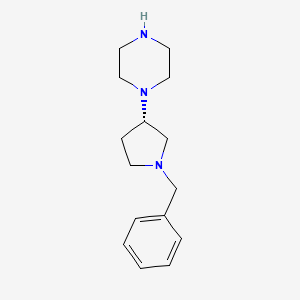
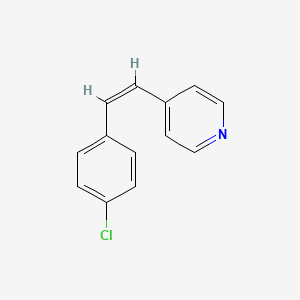
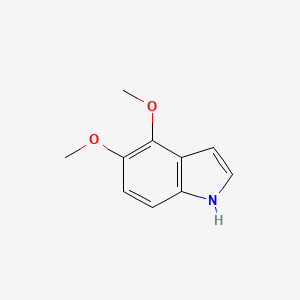
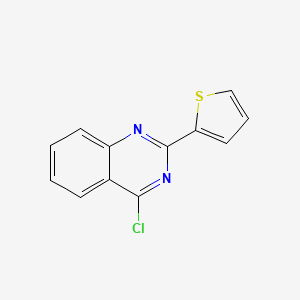
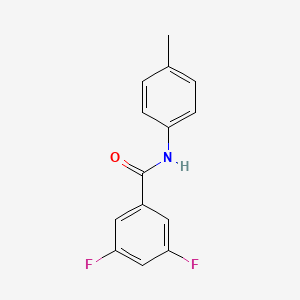
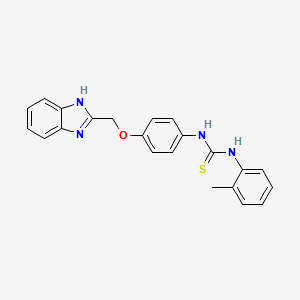
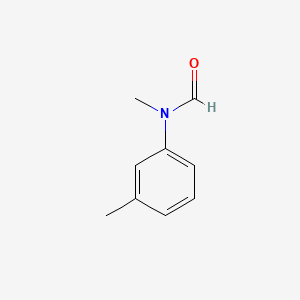
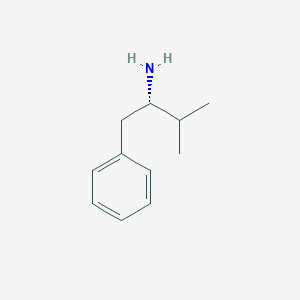

![2-({[4-(Acetylamino)phenyl]sulfonyl}amino)-4-(methylthio)butanoic acid](/img/structure/B1621641.png)
